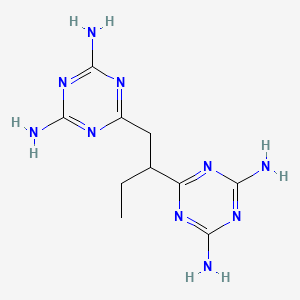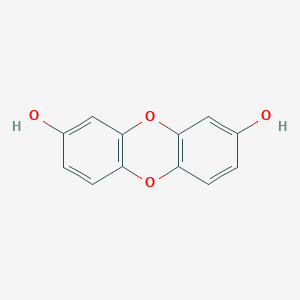
Oxanthrene-2,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxanthrene-2,8-diol typically involves the functionalization of oxanthrene. One common method is the hydroxylation of oxanthrene at the 2 and 8 positions. This can be achieved through various oxidative processes, often using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative processes, utilizing catalysts to enhance the efficiency and yield of the reaction. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Oxanthrene-2,8-diol undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the oxanthrene ring system.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
Oxanthrene-2,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of oxanthrene-2,8-diol involves its interaction with various molecular targets and pathways. Its effects are often mediated through its ability to undergo redox reactions, interact with enzymes, and modulate cellular signaling pathways. The specific molecular targets and pathways can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
Dibenzo[b,e][1,4]dioxine: The parent compound of oxanthrene-2,8-diol, lacking the hydroxyl groups.
Polychlorinated dibenzodioxins (PCDDs): A class of compounds with similar structures but containing chlorine atoms, known for their toxicity.
Polybrominated dibenzodioxins (PBDDs): Similar to PCDDs but with bromine atoms.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
775537-59-2 |
|---|---|
分子式 |
C12H8O4 |
分子量 |
216.19 g/mol |
IUPAC名 |
dibenzo-p-dioxin-2,8-diol |
InChI |
InChI=1S/C12H8O4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13-14H |
InChIキー |
VHOLXSVZRFGLNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)OC3=C(O2)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
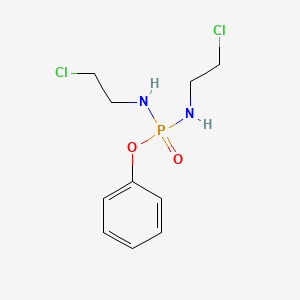
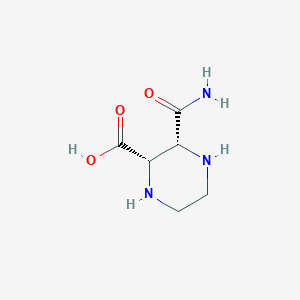
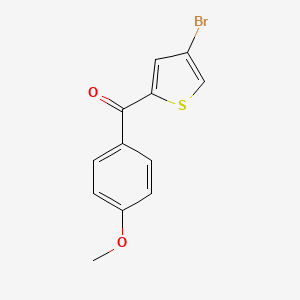

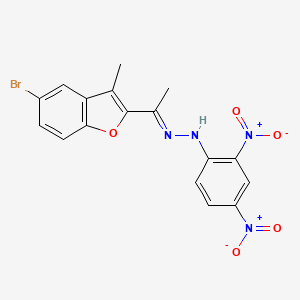


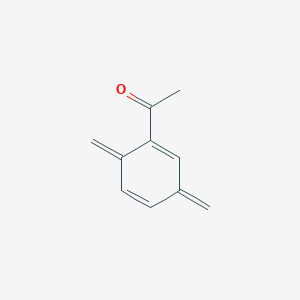
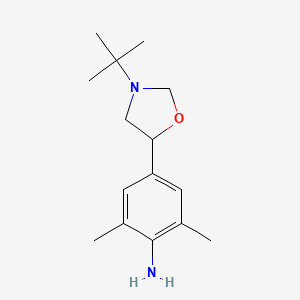
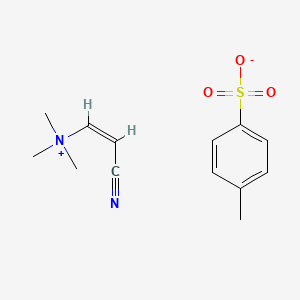
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
